3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a member of the class of propanolamines, characterized by a hydroxy substituent at C-1 and an amino substituent at C-2. This compound is both a primary amine and a primary alcohol, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol involves the reaction of 1-phenylprop-2-yn-1-ol with 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction is carried out in toluene at 393 K for about 12 hours. After the reaction is complete, the solvent is evaporated under vacuum, and the residue is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: Similar in structure but lacks the methyl group on the pyridine ring.
3-Amino-3-cyclohexyl-propan-1-ol: Contains a cyclohexyl group instead of the pyridine ring.
3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol: Contains a pyrazolo-pyridine ring system instead of the methylpyridine ring.
Uniqueness
3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxy group on the same carbon chain, along with a methyl-substituted pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-8(11-6-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3 |
InChI Key |
ZVQVOXRTEFRMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(CCN)O |
Origin of Product |
United States |
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